molecular formula C8H8ClNO3S B1507898 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride CAS No. 1186307-20-9

3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Cat. No.: B1507898
CAS No.: 1186307-20-9
M. Wt: 233.67 g/mol
InChI Key: ZVFITCCNDJBOHZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature Conventions for Benzoxazine Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for benzoxazine derivatives follows the Hantzsch-Widman system, which prioritizes heteroatom identification, ring size, and substituent positioning. For 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride:

  • Parent structure : The benzoxazine core consists of a six-membered benzene ring fused to a six-membered oxazine ring containing one oxygen (oxa) and one nitrogen (aza) atom.
  • Saturation : The prefix "3,4-dihydro-2H" indicates partial saturation at positions 3 and 4, reducing the oxazine ring’s unsaturation.
  • Substituents : The sulfonyl chloride group (-SO₂Cl) at position 7 is prioritized due to its higher functional group hierarchy over unsaturated bonds.

The systematic name adheres to the following construction:

  • Ring numbering : Oxygen (position 1) and nitrogen (position 4) define the heteroatom positions.
  • Saturation descriptors : "3,4-dihydro-2H" specifies hydrogenation at carbons 3 and 4.
  • Substituent assignment : The sulfonyl chloride group receives the lowest possible locant (position 7).

This contrasts with trivial names like "benzomorpholine," which lack specificity for substituents.

Comparative Analysis of Structural Analogues

Structural analogues of this compound exhibit distinct electronic and steric profiles due to substituent variations (Table 1).

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Substituent Position Key Features
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride C₉H₁₀ClNO₃S 4-CH₃, 7-SO₂Cl Methyl group enhances steric bulk, reducing electrophilicity at nitrogen.
6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride C₈H₅Cl₂NO₄S 6-Cl, 3=O, 7-SO₂Cl Chlorine and ketone groups increase electron-withdrawing effects.
4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride C₁₀H₁₀ClNO₄S 4-COCH₃, 6-SO₂Cl Acetyl group introduces conformational rigidity via resonance stabilization.

Key observations:

  • Electron-withdrawing groups (e.g., -SO₂Cl, -Cl) at positions 6 or 7 enhance reactivity toward nucleophilic substitution.
  • Alkyl substituents (e.g., -CH₃) at position 4 stabilize the partially saturated ring but reduce solubility in polar solvents.
  • Ketone groups (e.g., 3=O) alter conjugation patterns, shifting UV-Vis absorption maxima by ~20 nm compared to non-oxidized analogues.

Crystallographic Characterization Challenges in Sulfonyl Chloride-containing Heterocycles

Crystallographic analysis of this compound faces three primary challenges:

  • Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily, complicating single-crystal growth under ambient conditions. Studies recommend inert-atmosphere crystallization using anhydrous diethyl ether.
  • Conformational Flexibility : Partial saturation of the oxazine ring introduces multiple low-energy conformers, leading to disordered crystal lattices. High-resolution X-ray diffraction (λ < 1 Å) is often required to resolve atomic positions.
  • Intermolecular Interactions : The sulfonyl chloride group participates in weak C–H···O and Cl···π interactions, which distort packing symmetry (Table 2).
Table 2: Crystallographic Data for a Related Benzoxazine Derivative
Parameter Value
Space group P 21 21 21
Unit cell dimensions a = 8.843 Å, b = 14.085 Å, c = 15.638 Å
Z-score 1.046
R-factor 0.138

These data highlight the prevalence of orthorhombic packing in sulfonyl chloride derivatives, driven by directional hydrogen bonding. However, the electron-withdrawing nature of -SO₂Cl reduces π-π stacking interactions, favoring van der Waals-dominated lattice stabilization.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c9-14(11,12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFITCCNDJBOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721312
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186307-20-9
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186307-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzoxazine Core

  • Starting Materials: Typically, 2-aminophenol derivatives or 2-amino-4-nitrophenol are used as starting points.
  • Cyclization: The reaction with chloroacetyl chloride in polar aprotic solvents such as DMF at low temperatures (0°C) in the presence of a base like potassium carbonate leads to the formation of 4H-1,4-benzoxazin-3-one intermediates.
  • Reduction: These intermediates are then reduced using sodium borohydride in the presence of Lewis acids like boron trifluoride etherate (BF3·OEt2) in THF at 0°C to room temperature to yield the 3,4-dihydro-2H-1,4-benzoxazine ring system.

Introduction of Sulfonyl Chloride Group

  • Sulfonylation: The 3,4-dihydro-2H-1,4-benzoxazine intermediate is reacted with alkyl or aryl sulfonyl chlorides in pyridine at 0°C to room temperature for extended periods (up to 16 hours).
  • Workup: The reaction mixture is quenched with chilled water, and the product is extracted with ethyl acetate. Purification is commonly done by column chromatography on silica gel using solvent gradients such as ethyl acetate/hexane.

Representative Synthesis Procedure (Adapted from Literature)

Step Reagents and Conditions Description Yield (%) Notes
1 2-amino-4-nitrophenol + chloroacetyl chloride, DMF, K2CO3, 0°C, 16 h Formation of 6-nitro-4H-1,4-benzoxazin-3-one ~85 Controlled addition of chloroacetyl chloride critical
2 NaBH4, BF3·OEt2, THF, 0°C to RT, 16 h Reduction to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine ~90 Inert atmosphere recommended
3 Pyridine, alkyl/aryl sulfonyl chloride, 0°C, 16 h Sulfonylation to 6-(substituted sulfonamido)-2,3-dihydro-1,4-benzoxazine 80-90 Reaction monitored by TLC
4 Conc. HCl, MeOH, RT, 5 h Deprotection or further functionalization Variable Purification by column chromatography

Analytical Techniques for Monitoring and Confirmation

Research Findings and Optimization Insights

  • Reaction Temperature: Maintaining low temperatures (0–5°C) during sulfonylation prevents side reactions and hydrolysis of sulfonyl chloride.
  • Solvent Choice: Pyridine acts both as solvent and base, facilitating smooth sulfonylation.
  • Inert Atmosphere: Use of nitrogen or argon during reduction steps improves yield by preventing oxidation.
  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients provides high purity products.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Outcome
Solvent for cyclization DMF, THF Polar aprotic solvents favor reaction
Base for cyclization K2CO3 Neutralizes HCl byproduct, drives reaction
Temperature for sulfonylation 0–5°C Minimizes hydrolysis, improves selectivity
Reaction time 16 h (each step) Ensures complete conversion
Reducing agent NaBH4 Selective reduction of carbonyl to dihydro form
Catalyst BF3·OEt2 Activates carbonyl for reduction
Purification Silica gel chromatography Removes impurities and unreacted reagents

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The benzo[b][1,4]oxazine ring can undergo oxidation to form corresponding oxazone derivatives. Reduction reactions can lead to the formation of dihydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable intermediates in the synthesis of complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

  • Sulfonamide derivatives
  • Sulfonate esters
  • Sulfonothioate derivatives
  • Oxazone derivatives
  • Dihydro derivatives

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a building block in the development of drugs with potential therapeutic applications, including anticancer and antimicrobial agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The benzo[b][1,4]oxazine ring system can interact with biological targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives of 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl Chloride

The benzoxazine sulfonyl chloride framework is versatile, with substituents altering its chemical behavior. Key derivatives include:

Table 1: Comparison of Benzoxazine Sulfonyl Chloride Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Applications/Reactivity Sources
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride 4-CH₃ C₉H₁₀ClNO₃S 247.70 892948-94-6 65–69 Organic synthesis intermediate
6-Bromo-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-sulfonyl chloride 3-Oxo, 6-Br C₈H₅BrClNO₄S 326.55 1050884-93-9 N/A Halogenation precursor
6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride 3-Oxo, 6-Cl C₈H₄Cl₂NO₄S 281.15 5791-09-3 N/A Reactive intermediate for drug design
5-Nitro-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride 5-Nitro C₈H₅ClN₂O₅S 276.70 N/A N/A Precursor for nitro-reduction reactions
Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., 4-CH₃) increase stability and may lower reactivity compared to unsubstituted analogs. Electron-withdrawing groups (e.g., 3-oxo, 5-NO₂, 6-Br/Cl) enhance electrophilicity, facilitating nucleophilic substitution at the sulfonyl chloride site . Halogenated derivatives (6-Br, 6-Cl) are precursors for cross-coupling reactions in medicinal chemistry .
  • Synthetic Routes :

    • Sulfonyl chloride groups are typically introduced via chlorination of sulfonic acids using thionyl chloride (SOCl₂) .
    • Substituents like nitro or oxo groups are added during earlier synthesis steps, influencing subsequent reactivity .

Comparison with Benzothiazine and Benzodioxepine Sulfonyl Chlorides

Compounds with related heterocyclic cores exhibit distinct properties:

Table 2: Comparison with Other Heterocyclic Sulfonyl Chlorides

Compound Name Core Structure Molecular Formula Key Differences Applications Sources
Hydrochlorothiazide (6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) Benzothiadiazine C₇H₈ClN₃O₄S₂ Contains thiadiazine ring (S and N atoms) Antihypertensive diuretic
3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride Benzodioxepine C₉H₉ClO₄S Dioxepine ring (two oxygen atoms) Polymer and pharmaceutical synthesis
Key Observations:
  • Benzothiadiazines (e.g., Hydrochlorothiazide): Feature sulfur and nitrogen in the heterocycle, leading to distinct pharmacological activities (e.g., diuretic effects) compared to benzoxazines .
  • Benzodioxepines : The dioxepine ring’s oxygen-rich structure enhances polarity, influencing solubility and reactivity in polymer chemistry .

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a benzoxazine ring and a sulfonyl chloride functional group. Its molecular formula is C8H8ClNO3SC_8H_8ClNO_3S with a molecular weight of approximately 233.67 g/mol. This compound has been noted for its potential applications in various fields, particularly in therapeutic areas due to its biological activities.

The sulfonyl chloride group in this compound enhances its reactivity, particularly in nucleophilic substitution reactions. Such reactions are crucial for the synthesis of more complex molecules or the modification of existing ones for diverse applications. The melting point of this compound is around 66 °C, and it has a predicted boiling point of approximately 389.3 °C.

Case Studies and Research Findings

  • Serotonin Receptor Antagonism : A related study evaluated the biological activity of benzoxazine derivatives against serotonin receptors. Certain derivatives exhibited significant antagonistic activity against the 5HT3 receptor, with some showing high affinity (Ki = 0.019 nM) and long-lasting effects in animal models . This suggests potential pathways through which this compound could exert similar effects.
  • Antimicrobial Properties : Research into structurally similar compounds has revealed antimicrobial properties against various pathogens. For instance, derivatives were tested against Staphylococcus aureus and showed promising activity with significant zones of inhibition . This highlights the potential for this compound to exhibit similar antimicrobial efficacy.

Comparative Analysis of Related Compounds

To better understand the biological potential of this compound, a comparison with structurally related compounds is insightful:

Compound NameMolecular FormulaNotable Biological Activity
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chlorideC9H10ClNO3SAntimicrobial activity
2H-Benzoxazine derivativesVariousAntifungal and anticancer properties
3-(2-Oxoalkylidene)-3,4-dihydro-2H-1,4-benzoxazinesC8H8N2O3Anticonvulsant and anti-inflammatory effects

This table illustrates the diversity within the benzoxazine family and underscores the potential avenues for further research into their unique properties and therapeutic applications.

Q & A

Q. What are the recommended synthetic methods for preparing 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride?

The synthesis typically involves sulfonation of the benzoxazine core followed by chlorination. Chlorosulfonic acid introduces the sulfonyl group, which is then treated with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Purification via column chromatography (silica gel, non-polar solvents) ensures high purity. The molecular formula (C₉H₉ClO₄S) and assay purity (97%) reported for analogous sulfonyl chlorides highlight the need for rigorous purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the benzoxazine ring and sulfonyl chloride substitution.
  • FT-IR : Identifies S=O stretches (~1370 cm⁻¹ and 1150 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • Mass Spectrometry (ESI-TOF) : Verifies molecular weight (248.68 g/mol) and isotopic patterns .

Q. What are the stability protocols for storing this compound?

Store under inert atmosphere (argon/nitrogen) at –20°C in desiccated conditions. Use amber vials to prevent photodegradation. Periodic purity checks via TLC or HPLC are critical, as hydrolysis to sulfonic acid can occur .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the electrophilicity of the sulfonyl chloride group?

Adjust solvent polarity (e.g., dichloromethane vs. DMF) and temperature (0–5°C to minimize hydrolysis). Catalytic bases like triethylamine scavenge HCl, improving reactivity. Kinetic studies (HPLC or in-situ IR) monitor progress, while molecular docking in related sulfonamide systems reveals electron-withdrawing groups enhance electrophilicity .

Q. What crystallographic methods elucidate the compound’s structural conformation?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing. For example, studies on benzodioxepine sulfonyl chlorides show dihedral angles between the sulfonyl group and heterocyclic ring influence reactivity. Refinement with programs like SHELXTL ensures accuracy .

Q. How do computational models predict reactivity in coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Electron-deficient aromatic rings lower energy barriers for nucleophilic substitution, aligning with observed regioselectivity in analogous compounds .

Q. How can researchers resolve contradictions in reported reactivity data?

Systematic reproducibility studies control variables (solvent purity, moisture levels). Cross-referencing computational models (e.g., Hammett plots) with multi-technique validation (kinetic profiling + DFT) reconciles discrepancies .

Applications in Medicinal Chemistry

Q. What are the primary research applications of this compound?

It serves as a precursor for sulfonamide drugs. Coupling with substituted anilines yields bioactive molecules screened for antimicrobial or enzyme inhibitory activity. Studies on sulfonamide derivatives highlight its role in developing kinase inhibitors or antimicrobial agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Reactant of Route 2
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3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

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